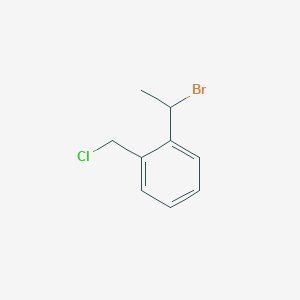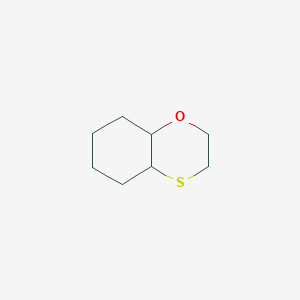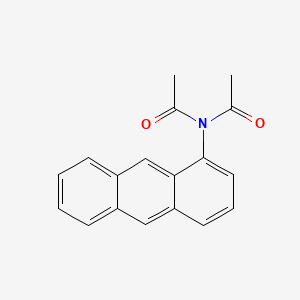
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in disinfection and antimicrobial activities. This compound is characterized by its unique structure, which includes two diethylmethylammonium groups connected by a sulfinyl bridge and two iodide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) typically involves the reaction of diethylmethylamine with a sulfinyl-containing compound under controlled conditions. The reaction is carried out in the presence of iodide ions to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like water or acetonitrile.
Major Products
The major products formed from these reactions include sulfonyl and sulfide derivatives, as well as various substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its antimicrobial properties.
Medicine: Explored for its potential use as a disinfectant in medical settings.
Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial and household use.
Wirkmechanismus
The mechanism of action of ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The sulfinyl group enhances its antimicrobial activity by increasing its affinity for microbial cells. The iodide ions also contribute to its antimicrobial properties by releasing iodine, which further disrupts microbial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with strong antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Cetyltrimethylammonium bromide: Commonly used as a surfactant and antimicrobial agent.
Uniqueness
Ammonium, sulfinyldiethylenebis(diethylmethyl-, diiodide) is unique due to its sulfinyl bridge, which enhances its antimicrobial activity. The presence of iodide ions also distinguishes it from other quaternary ammonium compounds, providing additional antimicrobial effects.
Eigenschaften
CAS-Nummer |
63951-30-4 |
|---|---|
Molekularformel |
C14H34I2N2OS |
Molekulargewicht |
532.31 g/mol |
IUPAC-Name |
2-[2-[diethyl(methyl)azaniumyl]ethylsulfinyl]ethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C14H34N2OS.2HI/c1-7-15(5,8-2)11-13-18(17)14-12-16(6,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
OJTFRASCEXKERE-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(CC)CCS(=O)CC[N+](C)(CC)CC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


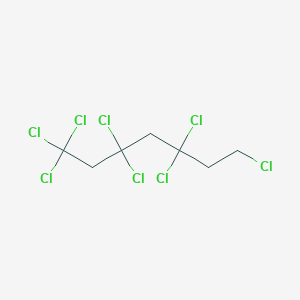
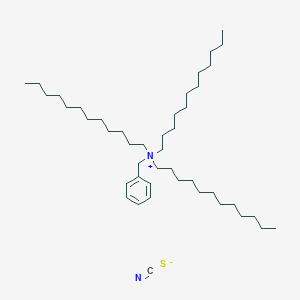
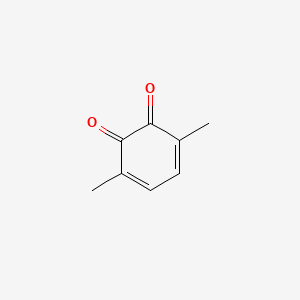
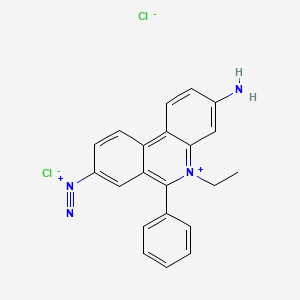
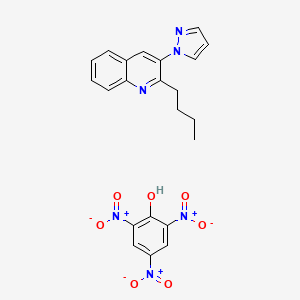

![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)


